

# Structural basis of Pomotrelvir binding to SARS-CoV-2 main protease

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## Compound of Interest

Compound Name: Pomotrelvir

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An In-depth Technical Guide on the Structural Basis of **Pomotrelvir** Binding to SARS-CoV-2 Main Protease

## Introduction

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for the virus's life cycle, responsible for processing viral polyproteins into functional units required for replication.[1][2][3][4][5][6][7] Its critical role and high conservation across coronaviruses make it a prime target for antiviral drug development.[1][4][5][6][8] **Pomotrelvir** (also known as PBI-0451) is a novel, orally active, competitive inhibitor of the SARS-CoV-2 main protease.[1][2][9] Developed by Pardes Biosciences, it was designed through structure-based methods to be a potent and selective antiviral agent.[1][10] This document provides a detailed technical overview of the structural interactions, binding kinetics, and experimental methodologies used to characterize the binding of **Pomotrelvir** to the SARS-CoV-2 Mpro.

## Structural Basis of Interaction

The co-crystal structure of **Pomotrelvir** bound to the SARS-CoV-2 Mpro has been resolved at a resolution of 2.15 Å.[1][10] The analysis reveals that **Pomotrelvir** binds to the active site located in the cleft between domains I and II of the protease.[11]

A key feature of this interaction is the formation of a covalent adduct between the nitrile "warhead" of **Pomotrelvir** and the catalytic cysteine residue (Cys145) of Mpro.[1] This results in a thioimide with a carbon-sulfur (C-S) bond distance of 1.79 Å, effectively and reversibly

inhibiting the enzyme's proteolytic activity.<sup>[1][10]</sup> This mechanism of covalent modification of the catalytic cysteine is a hallmark of many Mpro inhibitors.<sup>[1][4][12]</sup> The inhibitor occupies the S1, S2, and S4 subsites of the protease's substrate-binding pocket.<sup>[11]</sup>

## Quantitative Data

The efficacy and selectivity of **Pomotrelvir** have been quantified through various enzymatic and cell-based assays. The following tables summarize the key quantitative data.

**Table 1: Inhibitory Activity of Pomotrelvir against Coronavirus Main Proteases**

Virus Strain	IC <sub>50</sub> (nM)
SARS-CoV-2 (WT)	24 <sup>[1][9]</sup>
SARS-CoV-2 (P132H)	34 <sup>[1]</sup>
SARS-CoV	379 <sup>[1]</sup>
MERS-CoV	134 <sup>[1]</sup>
CoV-229E	61 <sup>[1]</sup>
CoV-OC43	114 <sup>[1]</sup>
CoV-HKU1	185 <sup>[1]</sup>
CoV-NL63	114 <sup>[1]</sup>

**Table 2: Inhibitory Activity and Selectivity of Pomotrelvir against Human Proteases**

Protease	K <sub>i</sub> (μM)	Selectivity Fold (> vs. SARS-CoV-2 Mpro K <sub>i</sub> of 2.7 nM)
Cathepsin S	0.445	165[1]
Cathepsin K	0.289	107[1]
Cathepsin B	1.27	470[1]
Cathepsin L	7.4	2,740[1]
Caspase-2, Chymotrypsin C, Elastase, Thrombin	> 100	> 37,000[1]
Caspase 3, Calpain 1, Cathepsin D, Dipeptidyl peptidase IV	> 30	> 11,000[1]

**Table 3: Antiviral Activity of Pomotrelvir in Cell-Based Assays**

Cell Line / Assay Type	Virus	EC <sub>50</sub> (nM)	CC <sub>50</sub> (μM)	Selectivity Index (CC <sub>50</sub> /EC <sub>50</sub> )
iPS-AT2 cells	SARS-CoV-2	36[10]	>90	>500[10]
A549-hACE2 cells (NLuc Assay)	SARS-CoV-2	23[10]	>90	>500[10]
Huh7 cells (Replicon Assay)	SARS-CoV-2	36[10]	>90	>500[10]
Infectious Virus CPE Assay	CoV-229E	180[1][10]	>10	>56[10]
Infectious Virus CPE Assay	CoV-OC43	380[1][10]	>30	>79[10]

**Table 4: Crystallographic Data for Pomotrelvir-SARS-CoV-2 Mpro Complex**

Parameter	Value
Data collection	
Resolution (Å)	2.15[1]
Refinement	
R-work / R-free	Data not available in search results
No. of non-hydrogen atoms	Data not available in search results
Bond Analysis	
Covalent C-S distance (Å)	1.79[1][10]

## Experimental Protocols

### SARS-CoV-2 Mpro Inhibition Assay

This assay quantifies the inhibitory activity of a compound against the main protease.

- **Assay Components:** The reaction mixture typically includes recombinant SARS-CoV-2 Mpro enzyme (e.g., 3 nM), a fluorogenic substrate peptide (e.g., 1  $\mu$ M of FAM-TSAVLQSGFRK-NH<sub>2</sub>), and the test inhibitor (**Pomotrelvir**) at varying concentrations.[1][13]
- **Reaction Initiation and Incubation:** The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture. The components are incubated at a controlled temperature.
- **Detection:** The cleavage of the substrate by Mpro is measured over time. A common method is microfluidic capillary electrophoresis, which separates the cleaved product from the intact substrate.[1][13]
- **Data Analysis:** Progress curves are generated by plotting the percentage of substrate conversion against time.[13] The initial reaction velocities are determined from these curves.
- **Parameter Calculation:** To determine the inhibition constant (K<sub>i</sub>), data are globally fitted to the Morrison equation.[1][13] An alpha factor significantly greater than 1 is indicative of a

competitive inhibition model.[1][13] For  $IC_{50}$  values, endpoint assays are performed, and the inhibitor concentration that reduces enzyme activity by 50% is calculated.

## Protein Expression and Crystallography

This protocol outlines the steps to determine the co-crystal structure of SARS-CoV-2 Mpro with an inhibitor.

- **Protein Expression and Purification:** The gene for SARS-CoV-2 Mpro is cloned into an expression vector and transformed into a suitable host, such as *E. coli*. [14] The protein is overexpressed, often induced by IPTG, and then purified using chromatography techniques to achieve high purity. [14]
- **Crystallization:**
  - **Complex Formation:** The purified Mpro (e.g., at 5 mg/mL) is incubated with the inhibitor (**Pomotrelvir**) to allow complex formation. [15]
  - **Screening:** Crystallization conditions are screened using techniques like sitting-drop or hanging-drop vapor diffusion. [15] This involves mixing the protein-inhibitor solution with various precipitant solutions from commercial screens (e.g., Morpheus® or ProPlex® kits). [15]
  - **Crystal Growth:** Crystals typically appear within a few hours to days. [15]
- **X-ray Diffraction Data Collection:**
  - **Cryo-protection:** Crystals are flash-frozen in liquid nitrogen to prevent radiation damage during data collection. [15]
  - **Data Collection:** X-ray diffraction data is collected at a synchrotron light source. [8][16]
- **Structure Determination and Refinement:** The collected diffraction data is processed to determine the three-dimensional electron density map of the protein-inhibitor complex. The atomic model is then built into this map and refined to yield the final crystal structure.

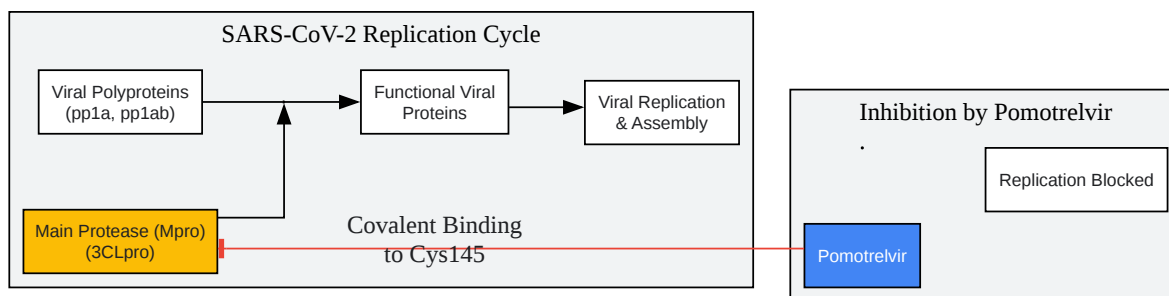
## Cell-Based Antiviral Assays

These assays determine the efficacy of the inhibitor in a cellular context.

- Cell Culture: Host cells susceptible to SARS-CoV-2 infection (e.g., A549-hACE2, iPS-AT2, or Huh7) are cultured in appropriate media.[\[10\]](#)
- Infection and Treatment: Cells are infected with SARS-CoV-2 (or a replicon system) and simultaneously treated with various concentrations of **Pomotrelvir**.[\[10\]](#)
- Quantification of Viral Replication: After an incubation period (e.g., 48 hours), the extent of viral replication is measured.[\[9\]](#) Methods include:
  - Luciferase Assay: Using a virus engineered to express a reporter like NanoLuc (NLuc), where luminescence is proportional to viral replication.[\[10\]](#)
  - qRT-PCR: Quantifying viral RNA levels.[\[10\]](#)
  - Cytopathic Effect (CPE) Assay: Measuring the virus-induced cell death, where a reduction in CPE indicates antiviral activity.[\[1\]](#)[\[17\]](#)
- Cytotoxicity Assay: In parallel, uninfected cells are treated with the same concentrations of **Pomotrelvir** to measure its toxicity ( $CC_{50}$ ) by assessing cell viability.[\[1\]](#)
- Data Analysis: The half-maximal effective concentration ( $EC_{50}$ ) and the half-maximal cytotoxic concentration ( $CC_{50}$ ) are calculated from dose-response curves. The selectivity index ( $SI = CC_{50}/EC_{50}$ ) is determined to assess the therapeutic window.

## Visualizations

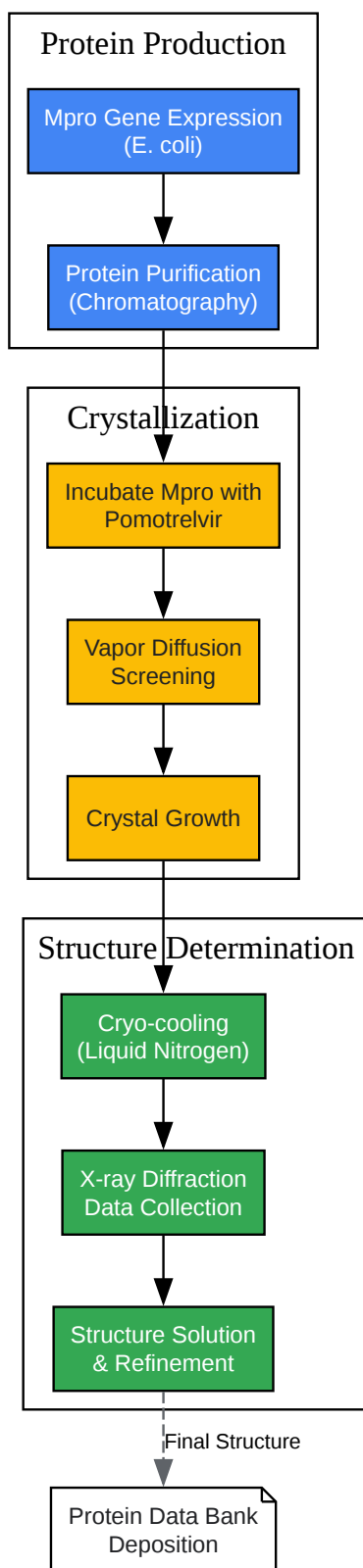
### Mechanism of Action of Pomotrelvir



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Caption: **Pomotrelvir** covalently binds to the catalytic cysteine of Mpro, blocking polyprotein cleavage.

## Experimental Workflow for Mpro-Inhibitor Co-crystallization

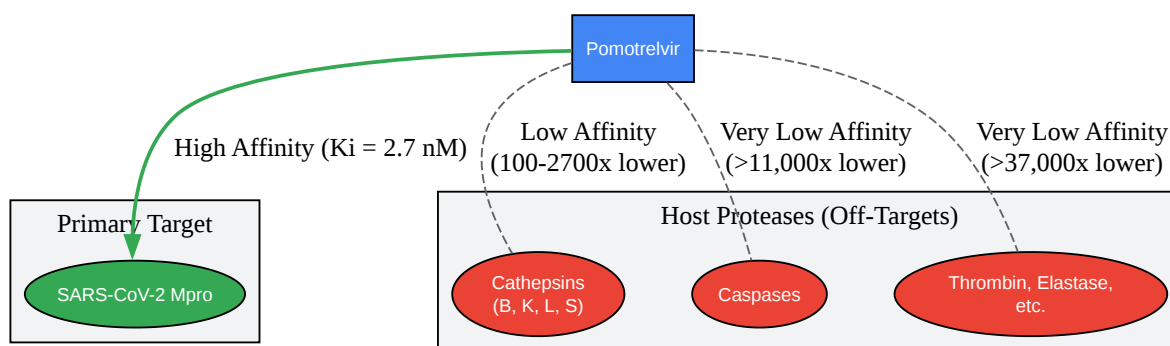


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Caption: Workflow for determining the co-crystal structure of SARS-CoV-2 Mpro with an inhibitor.

## Selectivity Profile of Pomotrelvir



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Caption: **Pomotrelvir** demonstrates high selectivity for viral Mpro over key human proteases.

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